molecular formula C18H17N3O B11968786 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol CAS No. 25023-32-9

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol

Cat. No.: B11968786
CAS No.: 25023-32-9
M. Wt: 291.3 g/mol
InChI Key: KSGXGIDRHWKRFO-UHFFFAOYSA-N
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Description

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is an azo compound characterized by its vivid color and extensive use in dyeing processes. Azo compounds are known for their bright colors, which range from yellow to red, and are widely used in textile, cosmetic, and food industries. This compound, in particular, is notable for its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the final azo compound.

Industrial Production Methods: In industrial settings, the synthesis is scaled up by maintaining strict control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous stirring and precise addition of reagents to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group leads to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 4-(dimethylamino)aniline and 2-naphthol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.

    Biology: Employed in histological staining to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with various molecular targets, including DNA and proteins, causing alterations in their structure and function. The compound’s ability to absorb light also makes it useful in applications requiring photochemical reactions.

Comparison with Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Methyl Red: Used in microbiology for the methyl red test.

    Orange II: Commonly used in textile dyeing.

Uniqueness: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its dimethylamino group enhances its solubility and interaction with various substrates, making it particularly valuable in applications requiring strong and stable coloration.

Properties

CAS No.

25023-32-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H17N3O/c1-21(2)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)22/h3-12,22H,1-2H3

InChI Key

KSGXGIDRHWKRFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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